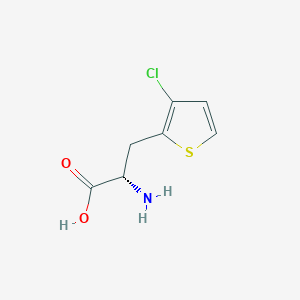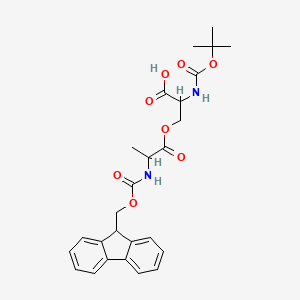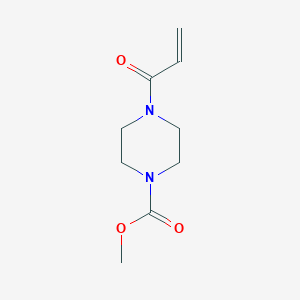
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom and an amino acid side chain. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, often involves multicomponent reactions. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The Paal-Knorr synthesis is another method, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Thiophene derivatives are widely used as building blocks in organic synthesis and materials science. They are essential components in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs) .
Biology and Medicine
In medicinal chemistry, thiophene derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the design of drugs targeting various diseases .
Industry
Thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic field-effect transistors (OFETs), and in the production of organic photovoltaics (OPVs) .
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino acid side chain can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-(2-thienyl)propanoic acid: Similar structure but without the chlorine substitution.
2-amino-3-(3-bromothiophen-2-yl)propanoic acid: Similar structure with a bromine substitution instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can influence its electronic properties, reactivity, and biological activity, making it distinct from other thiophene derivatives .
Propriétés
Formule moléculaire |
C7H8ClNO2S |
|---|---|
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
Clé InChI |
XQEDKUDVLNCBIW-YFKPBYRVSA-N |
SMILES isomérique |
C1=CSC(=C1Cl)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CSC(=C1Cl)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)




![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156920.png)

![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
